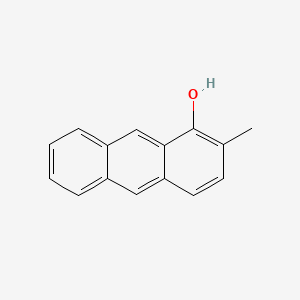
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide typically involves the reaction of 3,3-dimethyl-2-oxoindoline with acetic anhydride in the presence of a nitrating agent such as nitric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective nitration at the 6-position of the indoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3,3-Dimethyl-6-amino-2-oxoindolin-5-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid and acetamide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Mecanismo De Acción
The mechanism of action of N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
N-(3,3-Dimethyl-2-oxoindolin-5-yl)acetamide: Lacks the nitro group, which may result in different biological activities.
N-(3,3-Dimethyl-6-amino-2-oxoindolin-5-yl)acetamide: The amino group may confer different reactivity and biological properties.
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)propionamide: The propionamide group may affect the compound’s solubility and reactivity.
Uniqueness
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide is unique due to the presence of both the nitro and acetamide groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Propiedades
Número CAS |
100510-96-1 |
|---|---|
Fórmula molecular |
C12H13N3O4 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
N-(3,3-dimethyl-6-nitro-2-oxo-1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C12H13N3O4/c1-6(16)13-9-4-7-8(5-10(9)15(18)19)14-11(17)12(7,2)3/h4-5H,1-3H3,(H,13,16)(H,14,17) |
Clave InChI |
VHPGAJRXOFFZNL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(C(=O)N2)(C)C)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=C(C=C2C(=C1)C(C(=O)N2)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Phenyl(trimethylsilyl)methyl]acetamide](/img/structure/B3044779.png)


![5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole](/img/structure/B3044785.png)




![Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-](/img/structure/B3044794.png)



![Hexanoic acid, 6-[(phenylsulfonyl)amino]-, methyl ester](/img/structure/B3044800.png)

